PD166326

Catalog No.
S548115
CAS No.
185039-91-2
M.F
C21H16Cl2N4O2
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD166326

CAS Number

185039-91-2

Product Name

PD166326

IUPAC Name

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)

InChI Key

ZIQFYVPVJZEOFS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PD166326; PD166326; PD 166326.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one is 426.06503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD166326 is a cell-permeable pyrido[2,3-d]pyrimidine derivative that functions as a highly potent dual inhibitor of Src and Bcr-Abl tyrosine kinases . Unlike first-generation inhibitors that stabilize the inactive kinase state, PD166326 binds the open, active conformation of the kinase domain [1]. This structural mechanism confers picomolar-to-nanomolar cellular potency and quantifiable efficacy against numerous point-mutated kinase variants. In laboratory procurement, PD166326 is primarily sourced as a high-affinity benchmarking standard for kinase resistance profiling, host-pathogen interaction assays, and the development of next-generation conformation-specific therapeutics.

Substituting PD166326 with classic single-target or inactive-conformation inhibitors like Imatinib (STI571) or PP2 fundamentally compromises assay integrity in complex signaling models. Imatinib strictly requires the inactive conformation of Bcr-Abl, rendering it ineffective against a wide array of clinically relevant imatinib-resistant (IMR) mutations that shift the kinase equilibrium toward the active state [1]. Furthermore, in systems with redundant kinase signaling—such as bacterial effector phosphorylation during infection—neither selective Abl inhibition nor standard Src inhibition is sufficient to block the pathway [2]. PD166326’s specific dual-inhibition profile and open-conformation binding are required to achieve complete pathway suppression and accurately model advanced drug resistance, making it an indispensable, non-interchangeable reagent.

Sub-Nanomolar Cellular Potency in Bcr-Abl-Driven Models

In proliferation assays using Bcr-Abl-positive K562 cells, PD166326 demonstrates an IC50 of 0.3 nM, representing a greater than 100-fold increase in potency compared to the baseline comparator Imatinib (IC50 ~50-250 nM) [1]. This quantified potency allows researchers to dose cell cultures at low picomolar to single-digit nanomolar concentrations, drastically reducing the required DMSO solvent volume and minimizing off-target cytotoxicity during prolonged 4- to 7-day incubation protocols.

Evidence DimensionCellular proliferation inhibition (IC50)
Target Compound Data0.3 nM (PD166326)
Comparator Or Baseline50–250 nM (Imatinib / STI571)
Quantified Difference>100-fold higher potency
ConditionsK562 Bcr-Abl-positive cell line, 4-7 day growth assay

Enables ultra-low concentration dosing in sensitive cellular assays, minimizing solvent-induced artifacts and off-target toxicity.

Efficacy Against Inactive-Conformation-Resistant Kinase Variants

Because PD166326 targets the open (active) conformation of the ABL kinase, it effectively bypasses resistance mechanisms that destabilize the inactive conformation required by Imatinib [1]. In screening against panels of imatinib-resistant (IMR) BCR/ABL variants expressed in BaF3 cells, PD166326 maintains low nanomolar inhibition (e.g., 5.4 nM for native BaF3-BCR/ABL) across the majority of mutants, whereas Imatinib fails to suppress growth even at 10 µM concentrations[1]. This distinct binding mode makes PD166326 a critical positive control for evaluating active-conformation-specific therapeutic strategies.

Evidence DimensionKinase variant inhibition threshold
Target Compound DataLow nanomolar inhibition (e.g., 5.4 nM for native, active against most IMR variants)
Comparator Or Baseline>10 µM (Imatinib against IMR variants)
Quantified Difference>1000-fold retained efficacy in resistant models
ConditionsBaF3 cells transformed with IMR BCR/ABL variants

Provides a reliable positive control for suppressing imatinib-resistant cell lines in drug discovery panels.

Non-Redundant Pathway Suppression in Host-Pathogen Interaction Assays

In models of Enteropathogenic E. coli (EPEC) infection, redundant host tyrosine kinases mediate the phosphorylation of the bacterial Tir effector to form actin pedestals. Application of PD166326 completely blocks Tir phosphorylation and pedestal formation[1]. In contrast, treatment with Imatinib (Abl-specific) or PP2 (Src-specific) fails to inhibit this process [1]. The distinct pharmacological profile of PD166326 is therefore strictly required to arrest this redundant signaling mechanism, proving its distinct utility over standard in-class substitutes.

Evidence DimensionInhibition of Tir phosphorylation and actin pedestal formation
Target Compound DataComplete inhibition (PD166326)
Comparator Or BaselineNo effect / failure to inhibit (Imatinib or PP2)
Quantified DifferenceBinary functional divergence (Complete block vs. No block)
ConditionsEPEC-infected mammalian cells, pre-treatment 1 h before infection

Crucial for microbiology procurement where standard single-pathway inhibitors fail to overcome redundant host kinase signaling.

Dual Target Affinity for Enzymatic Profiling

In purified recombinant enzyme assays, PD166326 exhibits highly balanced dual affinity, demonstrating an IC50 of 8 nM against c-Abl and 6 nM against c-Src. This tight, single-digit nanomolar enzymatic inhibition across both families distinguishes it from earlier generation compounds that heavily skew toward one kinase family. This balanced profile streamlines in vitro biochemical procurement by providing a single reference standard for dual-pathway suppression experiments.

Evidence DimensionRecombinant kinase IC50
Target Compound Data8 nM (c-Abl) and 6 nM (c-Src)
Comparator Or BaselineImatinib (highly Abl-selective, poor Src activity)
Quantified DifferenceBalanced single-digit nanomolar dual inhibition
ConditionsIn vitro purified recombinant kinase assay (10 min, 30°C)

Simplifies assay design by allowing a single compound to potently and equally suppress both Src and Abl in cell-free biochemical systems.

Conformation-Specific Kinase Inhibitor Development

As an open-conformation binder, PD166326 serves as a structural and biochemical reference standard for screening novel compounds designed to overcome inactive-conformation resistance in imatinib-resistant CML models [1].

Host-Pathogen Cytoskeleton Assays

Due to its capacity to block redundant Src/Abl pathways, PD166326 is indicated for microbiological assays studying bacterial effector phosphorylation (such as EPEC Tir) and actin pedestal formation where standard single-target inhibitors fail to produce a phenotype[2].

Ultra-Low Concentration Cell Viability Panels

The 0.3 nM IC50 of PD166326 in K562 cells makes it a highly effective positive control in long-term (4-7 day) cell proliferation assays, minimizing solvent toxicity and ensuring high-fidelity phenotypic readouts without the confounding effects of high DMSO concentrations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.0650312 Da

Monoisotopic Mass

426.0650312 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0H77F2T4U3

Other CAS

185039-91-2

Wikipedia

Pd-166326

Dates

Last modified: 08-15-2023
1: Grosso S, Puissant A, Dufies M, Colosetti P, Jacquel A, Lebrigand K, Barbry P, Deckert M, Cassuto JP, Mari B, Auberger P. Gene expression profiling of imatinib and PD166326-resistant CML cell lines identifies Fyn as a gene associated with resistance to BCR-ABL inhibitors. Mol Cancer Ther. 2009 Jul;8(7):1924-33. doi: 10.1158/1535-7163.MCT-09-0168. Epub 2009 Jun 30. PubMed PMID: 19567819.
2: Wolff NC, Veach DR, Tong WP, Bornmann WG, Clarkson B, Ilaria RL Jr. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood. 2005 May 15;105(10):3995-4003. Epub 2005 Jan 18. PubMed PMID: 15657179; PubMed Central PMCID: PMC1895078.
3: von Bubnoff N, Veach DR, van der Kuip H, Aulitzky WE, Sänger J, Seipel P, Bornmann WG, Peschel C, Clarkson B, Duyster J. A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. Blood. 2005 Feb 15;105(4):1652-9. Epub 2004 Sep 30. PubMed PMID: 15459011.

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